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Introduction

(4,6-Dimethylpyrimidin-2-yl)methanol, with the CAS number 54198-72-0, is a heterocyclic
organic compound featuring a pyrimidine core. This structure is a key building block in the
synthesis of a variety of more complex molecules.[1] Its utility is primarily recognized in the
fields of medicinal chemistry and agrochemical research, where it serves as a versatile
intermediate for the development of novel therapeutic agents and pesticides.[1] The presence
of the reactive hydroxymethyl group on the dimethylpyrimidine scaffold allows for diverse
chemical modifications, making it a valuable starting material in multi-step synthetic pathways.

Physicochemical Properties

A summary of the key physicochemical properties of (4,6-Dimethylpyrimidin-2-yl)methanol is
provided in the table below. These properties are essential for understanding its behavior in
chemical reactions and biological systems.
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Property Value Reference(s)
CAS Number 54198-72-0 [1]
Molecular Formula C7H10N20 [2]
Molecular Weight 138.17 g/mol [2]
Melting Point 87-88 °C [2]

Boiling Point (Predicted)

235.1 £ 28.0 °C at 760 mmHg

[2]

Density (Predicted)

1.130 + 0.06 g/cm?3

[2]

pKa (Predicted) 13.75+0.10 [2]
LogP (Predicted) 0.58570 [2]
Hydrogen Bond Donor Count 1 [2]
Hydrogen Bond Acceptor

C);untg p 3 12
Rotatable Bond Count 1 [2]

Storage Conditions

2-8°C, under inert gas

[2]

Synthesis

While a specific, detailed experimental protocol for the synthesis of (4,6-Dimethylpyrimidin-2-
yl)methanol is not extensively documented in readily available literature, a plausible synthetic
pathway can be proposed based on established pyrimidine chemistry. A common route involves
the use of 4,6-dimethylpyrimidine-2-thiol as a key intermediate.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from readily available
commercial reagents:
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Step 1: Synthesis of 4,6-Dimethylpyrimidine-2-thiol

Condensation
(Acid Catalyst, e.g., HCI)

l Step 2: Conversion to (4,6-Dimethylpyrimidin-2-yl)methanol

Condensation Desulfurization-Hydroxymethylation

G 4:6-Dimethylpyrimidine-2-thiol (e, Raney Nickel, Formaldchyde) . (e RY I DRt

Acetylacetone

Click to download full resolution via product page
A proposed two-step synthesis of (4,6-Dimethylpyrimidin-2-yl)methanol.

Experimental Protocols

Step 1: Synthesis of 4,6-Dimethylpyrimidine-2-thiol Hydrochloride (Adapted from Yengoyan et
al., 2021)[3]

» Materials: Acetylacetone, thiourea, hydrochloric acid, ethanol.

e Procedure: A mixture of acetylacetone and thiourea is reacted in an ethanol medium in the
presence of hydrochloric acid. The reaction mixture is typically refluxed to drive the
condensation reaction to completion. Upon cooling, the hydrochloride salt of 4,6-
dimethylpyrimidine-2-thiol precipitates and can be collected by filtration.

Step 2: Proposed Conversion to (4,6-Dimethylpyrimidin-2-yl)methanol

A definitive, published protocol for this specific conversion is not readily available. However, a
plausible method involves a desulfurization-hydroxymethylation reaction.

e Hypothetical Protocol:

o The synthesized 4,6-dimethylpyrimidine-2-thiol is treated with a desulfurizing agent, such
as Raney Nickel, in a suitable solvent.

o An excess of formaldehyde is then introduced to the reaction mixture.
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o The reaction would likely proceed under elevated temperature and pressure.

o Upon completion, the catalyst is filtered off, and the product is isolated and purified using
standard techniques like column chromatography or recrystallization.

It is crucial for researchers to perform small-scale trials and optimize reaction conditions for this
proposed step.

Biological and Pharmacological Relevance

The pyrimidine scaffold is a well-established pharmacophore present in numerous approved
drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-
inflammatory properties.[4] While specific biological data for (4,6-Dimethylpyrimidin-2-
yl)methanol is scarce in the public domain, its structural similarity to other biologically active
pyrimidines suggests its potential as a lead compound or intermediate in drug discovery.

Derivatives of the closely related 2-amino-4,6-dimethylpyrimidine have been investigated as
selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular
carcinoma.[5] Additionally, 2-thiosubstituted derivatives of 4,6-dimethylpyrimidine have
demonstrated plant growth-stimulating activity.[3]

Potential as a Bioisostere

In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by
another with similar physicochemical properties, is a common strategy for lead optimization.
The dimethylpyrimidine methanol moiety could potentially serve as a bioisostere for other
aromatic or heterocyclic systems in drug candidates, offering a way to modulate
pharmacokinetic and pharmacodynamic properties.

Experimental Evaluation of Biological Activity

Researchers interested in evaluating the biological potential of (4,6-Dimethylpyrimidin-2-
yl)methanol could employ a variety of standard assays.
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Initial Screening

(4,6-Dimethylpyrimidin-2-yl)methanol

Cytotoxicity Assays Antimicrobial Screening
(e.g., MTT on cancer and normal cell lines) (e.g., MIC/MBC assays)

If cytotoxic If antimicrobial

Target-Based Screening (if activity is observad)

Klnas_e Inhibition ASS‘?‘VS Other Enzyme Inhibition Assays
(e.g., against a panel of kinases)

Mechanism of Action Studies

Y v
( Signaling Pathway Analysis ) ( Molecular Docking Studies)

Click to download full resolution via product page

A general workflow for the biological evaluation of the title compound.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay) (Adapted from a general protocol)[5]

o Cell Seeding: Plate human cancer cell lines (e.g., HepG2, MCF-7) and a normal cell line in
96-well plates at a suitable density and allow them to adhere overnight.

o Compound Treatment: Treat the cells with serial dilutions of (4,6-Dimethylpyrimidin-2-
yl)methanol (typically from 0.1 to 100 pM) and incubate for 48-72 hours.

e MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 3-4 hours to allow for the formation of formazan
crystals.
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» Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve
the formazan crystals.

e Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)
using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is
inhibited, can then be calculated.

Spectroscopic Data

While publicly accessible, detailed spectra for (4,6-Dimethylpyrimidin-2-yl)methanol are
limited, the expected spectral features can be predicted based on its structure.

'H NMR: Expected signals would include a singlet for the pyrimidine ring proton, a singlet for
the methylene protons of the hydroxymethyl group, and a singlet for the two equivalent
methyl groups. The hydroxyl proton may appear as a broad singlet.

e 13C NMR: Signals corresponding to the carbon atoms of the pyrimidine ring, the methyl
groups, and the methylene carbon of the hydroxymethyl group are expected.

e Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to
the molecular weight of the compound (138.17 g/mol ).

« Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the
alcohol, C-H stretches of the methyl and aromatic groups, and C=N and C=C stretches of
the pyrimidine ring would be expected.

Conclusion

(4,6-Dimethylpyrimidin-2-yl)methanol is a valuable heterocyclic building block with significant
potential for applications in drug discovery and agrochemical synthesis. Its straightforward,
albeit not fully documented, synthesis and the reactivity of its hydroxymethyl group make it an
attractive starting material for creating diverse molecular libraries. Further investigation into its
biological activities is warranted to fully explore its therapeutic potential. This technical guide
provides a summary of the available information and outlines potential avenues for future
research and development involving this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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